molecular formula C13H7ClO B3051891 9H-Fluoren-9-one, 1-chloro- CAS No. 36804-56-5

9H-Fluoren-9-one, 1-chloro-

Cat. No.: B3051891
CAS No.: 36804-56-5
M. Wt: 214.64 g/mol
InChI Key: HYIQDVRORIPGPO-UHFFFAOYSA-N
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Description

Significance of Halogenated Fluorenone Scaffolds in Advanced Organic Synthesis and Materials Science

Halogenated fluorenone scaffolds are fundamental building blocks in modern chemistry due to the unique properties imparted by the halogen substituents. The electron-withdrawing nature of the ketone group at the 9-position, combined with the electronic and steric effects of halogens, significantly influences the reactivity and physicochemical characteristics of the entire molecule.

In advanced organic synthesis , halogenated fluorenones are versatile intermediates. The halogen atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, enabling the construction of complex, poly-functionalized aromatic systems. sioc-journal.cn These reactions are crucial for creating larger, conjugated molecules with tailored properties. Furthermore, the electron-deficient aromatic rings of halogenated fluorenones are activated towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The development of efficient, regioselective methods for synthesizing these scaffolds remains an active area of research. uni-muenchen.deacs.org

In materials science , the fluorenone core is prized for its intriguing and tunable photophysical and physicochemical properties. researchgate.netresearchgate.net Halogenation plays a critical role in modulating these characteristics. For instance, the introduction of halogens can influence the solid-state packing of molecules through halogen bonding, a directional noncovalent interaction that can be used to engineer crystal structures and thus control bulk material properties. rsc.orgosti.gov This control is vital for developing organic electronic materials, including:

Organic Light-Emitting Diodes (OLEDs): Fluorenone derivatives are investigated as emitters or host materials due to their thermal stability and high photoluminescence efficiency. dergipark.org.trmdpi.com Halogenation can tune emission colors and improve device performance.

Organic Field-Effect Transistors (OFETs): The fluorenone structure is a component of some semiconducting polymers used in OFETs. 20.210.105

Sensors and Nonlinear Optical (NLO) Materials: The unique electronic and optical properties of fluorenones make them promising for applications in chemical sensing and photonics. researchgate.net

Research Rationale for Investigating the 1-chloro-9H-Fluoren-9-one Derivative

The specific investigation of 1-chloro-9H-fluoren-9-one is driven by the distinct reactivity and structural influence of the chlorine atom at the C1 position. Unlike substitution at other positions (e.g., C2 or C3), the C1-chloro substituent is situated adjacent to the carbonyl group's benzene (B151609) ring, leading to unique electronic and steric environments.

The primary rationale for its study includes:

Synthetic Intermediate: 1-chloro-9H-fluoren-9-one is a key precursor for synthesizing more complex, polysubstituted fluorenones. lookchem.com The chlorine atom can be displaced or used as a directing group in further functionalization reactions. Its reactivity makes it a valuable tool for building libraries of fluorenone derivatives for various applications. cymitquimica.com

Probing Electronic Effects: The position of the chloro group allows researchers to study its electronic influence on the fluorenone system, including its impact on the energy levels of molecular orbitals, which is crucial for designing optoelectronic materials. researchgate.net

Steric Influence: The steric bulk of the chlorine atom at the C1 position can influence the conformation and packing of molecules in the solid state, affecting their photophysical properties. acs.orgrsc.org This is particularly relevant for developing materials with specific aggregation-induced emission (AIE) or solid-state luminescence switching (SLS) properties.

Current State of Research on Substituted Fluorenones and Analogues

Research on substituted fluorenones is a vibrant and expanding field, with applications spanning materials science, medicinal chemistry, and organic synthesis. researchgate.netresearchgate.net

In Materials Science , recent efforts focus on designing fluorenone derivatives with tailored photophysical properties. This includes the synthesis of molecules exhibiting aggregation-induced emission (AIE), where the compounds are non-emissive in solution but become highly fluorescent in the aggregated or solid state. acs.orgrsc.org Researchers are systematically investigating how different substituents and substitution patterns affect molecular packing and, consequently, the emission characteristics. rsc.org Fluorenone-based materials are also being developed for nonlinear optics and as components in organic solar cells and fluorescent OLEDs. researchgate.netdergipark.org.tr

In Medicinal Chemistry , the fluorenone scaffold is recognized as a "privileged structure" found in various biologically active compounds. researchgate.netmdpi.com Derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. smolecule.commdpi.com For example, some fluorenone derivatives have shown potential as inhibitors of enzymes crucial for cancer cell replication. smolecule.com

In Organic Synthesis , the focus is on developing novel and efficient methods for constructing the fluorenone core and its derivatives. uni-muenchen.deacs.org Transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed cross-couplings, are instrumental in this area. sioc-journal.cnfrontiersin.orgnih.gov Green chemistry approaches, like aerobic oxidation of fluorenes to fluorenones using mild conditions, are also gaining prominence. researchgate.net

Academic Relevance of 1-chloro-9H-Fluoren-9-one Studies in Structure-Activity Relationship Elucidation

The study of 1-chloro-9H-fluoren-9-one is highly relevant for elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically comparing its properties and reactivity with other halogenated and substituted fluorenones, researchers can gain fundamental insights into how molecular structure dictates function.

The key aspects of its academic relevance in SAR/SPR studies include:

Positional Isomerism: Comparing 1-chloro-9H-fluoren-9-one with its isomers (e.g., 2-chloro-, 3-chloro-, and 4-chloro-9H-fluoren-9-one) allows for a precise understanding of how the substituent's position affects the molecule's electronic structure, reactivity, and biological activity. cymitquimica.comrsc.org

Halogen Effect: By comparing the 1-chloro derivative with 1-fluoro, 1-bromo, and 1-iodo analogues, scientists can dissect the specific contributions of electronegativity and atomic size (the halogen effect) on properties like halogen bonding strength, reaction rates, and photophysical behavior.

Computational Modeling: Experimental data from 1-chloro-9H-fluoren-9-one provides crucial benchmarks for validating and refining computational chemistry models (e.g., DFT and TD-DFT). researchgate.net These models are used to predict the properties of new, unsynthesized fluorenone derivatives, accelerating the design of materials and molecules with desired functions. For instance, theoretical studies have explored how introducing electron-withdrawing groups, like the chloro group, can tune the energy barriers for processes like excited-state intramolecular proton transfer (ESIPT), which is vital for designing novel fluorescent materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H7ClO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIQDVRORIPGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190283
Record name 9H-Fluoren-9-one, 1-chloro-
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Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36804-56-5
Record name 1-Chlorofluorenone
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Record name 9H-Fluoren-9-one, 1-chloro-
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Record name 1-CHLOROFLUORENONE
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Reaction Mechanisms and Transformative Chemistry of 1 Chloro 9h Fluoren 9 One Analogues

Halogen Atom Reactivity and Substitution Chemistry

The presence and position of halogen atoms on the fluorenone framework significantly influence its reactivity. Halogens like chlorine decrease the reactivity of the aromatic ring towards electrophilic substitution but activate it for nucleophilic substitution, an effect enhanced by the electron-withdrawing nature of the carbonyl group at the 9-position. smolecule.com The reactivity of halogens generally decreases down the group (F > Cl > Br > I) for nucleophilic aromatic substitution, due to the balance between electronegativity and polarizability. libretexts.org

Nucleophilic substitution reactions are fundamental to the functionalization of chlorinated fluorene (B118485) derivatives. The reaction pathway depends heavily on the location of the chlorine atom.

Substitution on the Aromatic Ring: For 1-chloro-9H-fluoren-9-one, the chlorine atom is directly attached to the aromatic ring. Nucleophilic aromatic substitution (SNAAr) can occur, where a nucleophile replaces the chlorine atom. This reaction is facilitated by the electron-withdrawing ketone group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack. However, these reactions often require strong nucleophiles and forcing conditions.

Substitution at the 9-Position: In derivatives like 9-(chloromethyl)-9H-fluorene, the chlorine is attached to a benzylic carbon. This position is highly reactive towards nucleophilic substitution (via S_N_1 or S_N_2 mechanisms) because the fluorenyl group can effectively stabilize the resulting carbocation or transition state. This reactivity allows for the straightforward introduction of various functional groups by reaction with nucleophiles such as amines or thiols. The chloromethyl group is an excellent electrophile, making it a valuable synthon for creating diverse fluorene-based molecules, including polymers and pharmaceutical intermediates.

Table 1: Reactivity of Chlorinated Fluorene Derivatives in Nucleophilic Substitution
DerivativePosition of ChlorineTypical Reaction MechanismKey Reactivity FactorsExample Application
1-Chloro-9H-fluoren-9-oneAromatic Ring (C1)Nucleophilic Aromatic Substitution (SNAr)Activation by electron-withdrawing C=O group; requires strong nucleophiles.Functionalization of the fluorenone core. smolecule.com
9-(Chloromethyl)-9H-fluoreneBenzylic Carbon (C9-CH2Cl)SN1 / SN2High stability of the fluorenyl carbocation/transition state. Synthesis of fluorene-based polymers and pharmaceutical intermediates.

Oxidative Transformation Pathways

The fluorenone framework can be generated through the oxidation of fluorene or its derivatives. The presence of chlorine atoms influences the electronic properties and, consequently, the reactivity of the molecule during oxidation.

Theoretical studies using molecular orbital theory have provided significant insights into the gas-phase formation of dibenzofuran (B1670420) from fluorenone precursors, a process relevant to combustion chemistry. researchgate.netmdpi.com These calculations show that oxidation initiated by chlorine monoxide radicals (ClO•) is a highly favorable pathway. researchgate.netmdpi.comsemanticscholar.org

The key findings indicate that the reaction proceeds via the addition of the radical to the C8a position of the fluorenone molecule, leading to the cleavage of the C8a–C9 bond and subsequent ring-opening. mdpi.com When comparing the reactivity of different radicals, oxidations initiated by ClO• were found to be significantly more favorable than those initiated by the hydroxyl radical (•OH). researchgate.netmdpi.com The standard reaction Gibbs energies for the ClO• pathway are at least 21.63 kcal/mol lower than for the equivalent reactions with •OH, making it a dominant channel. researchgate.netmdpi.comresearchgate.net

Furthermore, the reactivity towards radical-induced oxidation follows the order: 9-fluorenone (B1672902) > 9-methylfluorene (B46981) > fluorene > phenanthrene. researchgate.netmdpi.comebi.ac.uk This suggests that the ketone group in 9-fluorenone makes its middle ring the most susceptible to oxidative cleavage among the studied compounds. mdpi.com

Table 2: Computational Findings on the Oxidation of Fluorenone Frameworks
ParameterFindingSignificanceReference
Oxidizing SpeciesClO• radical oxidation is thermodynamically more favorable than •OH radical oxidation.Identifies ClO• as a more potent oxidizing agent for fluorenone in certain environments. researchgate.netmdpi.com
Gibbs Energy DifferenceΔG° for the ClO• pathway is at least 21.63 kcal/mol lower than for the •OH pathway.Quantifies the thermodynamic preference for the chlorine monoxide radical pathway. mdpi.comsemanticscholar.orgresearchgate.net
Reaction MechanismInitiated by radical addition to the C8a position, leading to ring opening.Elucidates the specific steps involved in the oxidative degradation of the fluorenone core. mdpi.com
Reactivity Order9-Fluorenone > 9-Methylfluorene > Fluorene > PhenanthreneShows the C=O group enhances susceptibility to oxidative cleavage. researchgate.netmdpi.comebi.ac.uk

Intramolecular Cyclization and Rearrangement Mechanisms Leading to Fluorenone Derivatives

The synthesis of the fluorenone core often relies on intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors. uni-muenchen.de These methods provide powerful strategies for constructing the tricyclic system with various substituents. organic-chemistry.org

Several catalytic systems have been developed to achieve this transformation efficiently:

Palladium-Catalyzed C-H Acylation: 2-Arylbenzoyl fluorides can undergo intramolecular cyclization via a palladium-catalyzed coupling between an aromatic C-H bond and the acyl C-F bond to yield fluorenones. oup.com

Photoredox-Catalyzed Cyclization: Biarylcarboxylic acids can be converted to fluorenones through a photoredox-catalyzed deoxygenative radical cyclization. organic-chemistry.orgrsc.org This process involves the formation of an acyl radical, which then undergoes intramolecular cyclization. beilstein-journals.org

Metal-Free Radical Cyclization: 2-(Aminomethyl)biphenyls can be transformed into fluorenones using a metal-free, TBHP-mediated oxidative cyclization. nih.gov The proposed mechanism involves the oxidation of the benzylamine (B48309) to form a radical that cyclizes to give the fluorenone backbone. nih.gov

Rhodium-Catalyzed Acylation: Rhodium catalysts can also promote the intramolecular acylation of biarylcarboxylic acids to furnish fluorenones in high yields. organic-chemistry.org

Acid-Catalyzed Reactions in Fluorenone Derivatives, such as Imine Formation

The carbonyl group at the 9-position of the fluorenone scaffold is a key site for chemical transformations. It readily reacts with primary amines and their derivatives under acid catalysis to form imines (also known as Schiff bases) or related C=N compounds like hydrazones. rsc.orgorgoreview.com

The mechanism for imine formation is a reversible, acid-catalyzed process: orgoreview.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A primary amine acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The loss of water generates a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst.

The reaction rate is highly dependent on pH, typically being fastest in a mildly acidic environment (pH 4-5). orgoreview.com This is because sufficient acid is needed to protonate the carbonyl, but not so much that it fully protonates the nucleophilic amine, rendering it non-reactive. This type of reaction is a key step in the multicomponent synthesis of complex heterocyclic systems starting from fluorenone. rsc.org

Heterocyclization Reactions Involving Fluorenone-Derived Intermediates

Fluorenone is a valuable building block for the synthesis of more complex, fused heterocyclic systems. mdpi.com Its rigid structure and reactive carbonyl group allow it to be incorporated into a variety of annulation and condensation reactions.

Notable examples include:

Synthesis of Thiazole (B1198619) Derivatives: Fluorenone can be reacted with thiosemicarbazide (B42300) to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com This intermediate can then undergo the Hantzsch thiazole synthesis by reacting with α-haloketones or chloroacetaldehyde (B151913) to yield fluorenyl-hydrazinyl-thiazole derivatives, which are compounds of interest for their potential biological activities. mdpi.com

Five-Component Synthesis of Imidazo[1,2-a]pyridines: A one-pot, five-component domino reaction has been developed for the synthesis of highly substituted tetrahydroimidazo[1,2-a]pyridine derivatives. rsc.org In this process, 9-fluorenone is one of the key starting materials, reacting with cyanoacetohydrazide and an aromatic aldehyde. The resulting intermediate then undergoes a cascade of reactions including Michael addition and N-cyclization with other components to build the complex heterocyclic framework. rsc.org This methodology highlights the utility of fluorenone in constructing molecular diversity through multicomponent strategies. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 9h Fluoren 9 One and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 1-chloro-9H-fluoren-9-one, the molecular formula is C₁₃H₇ClO.

The expected monoisotopic mass of the molecular ion [M]⁺ is calculated to be 214.0185 g/mol . A key feature in the mass spectrum of a monochlorinated compound is the presence of the [M+2]⁺ peak, which arises from the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (approximately 75.77%). This results in a characteristic intensity ratio of approximately 3:1 for the [M]⁺ to [M+2]⁺ peaks, providing clear evidence for the presence of a single chlorine atom in the molecule. neu.edu.trlibretexts.org

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, offering valuable structural information. nih.gov The fragmentation pattern for 1-chloro-9H-fluoren-9-one is predicted to involve characteristic losses based on its structure as an aromatic ketone.

Predicted Fragmentation Pathways:

Loss of Chlorine: A primary fragmentation pathway involves the cleavage of the C-Cl bond to lose a chlorine radical, resulting in a fragment ion [M-Cl]⁺ at m/z 179.05.

Loss of Carbon Monoxide: Aromatic ketones are known to undergo decarbonylation. The loss of a neutral carbon monoxide (CO) molecule from the molecular ion would produce a fragment [M-CO]⁺ at m/z 186.02. This fragment could also lose a chlorine radical to yield a fragment at m/z 151.02.

Combined Loss: A fragment corresponding to the loss of both CO and Cl, [M-CO-Cl]⁺, would appear at m/z 151.02.

The most intense peak in the spectrum, known as the base peak, represents the most stable fragment formed during ionization. nih.gov

Table 1: Predicted HRMS Data for 1-chloro-9H-fluoren-9-one
Ion FormulaCalculated m/zDescription
[C₁₃H₇³⁵ClO]⁺214.0185Molecular Ion [M]⁺
[C₁₃H₇³⁷ClO]⁺216.0156Isotope Peak [M+2]⁺
[C₁₃H₇O]⁺179.0497Loss of Cl
[C₁₂H₇Cl]⁺186.0236Loss of CO
[C₁₂H₇]⁺151.0548Loss of CO and Cl

**4.2. Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Positional Isomer and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise arrangement of atoms within a molecule. For 1-chloro-9H-fluoren-9-one, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its structure.

The ¹H NMR spectrum of 1-chloro-9H-fluoren-9-one is expected to show signals corresponding to its seven aromatic protons. The chemical shifts (δ) are influenced by the anisotropic effect of the carbonyl group and the electronic effects of the chlorine substituent. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) and the chlorinated ring (H-2, H-3, H-4) will reside in distinct environments. The spectrum of the parent compound, 9-fluorenone (B1672902), serves as a useful reference. mdpi.com

The proton ortho to the carbonyl group (H-8) is expected to be the most deshielded due to the carbonyl's magnetic anisotropy. The protons on the chlorinated ring will be shifted based on the inductive and mesomeric effects of chlorine.

Table 2: Predicted ¹H NMR Data (in CDCl₃) for 1-chloro-9H-fluoren-9-one
ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-87.70 - 7.80dJ ≈ 7.6
H-57.60 - 7.70dJ ≈ 7.5
H-67.45 - 7.55tJ ≈ 7.5
H-77.35 - 7.45tJ ≈ 7.4
H-47.55 - 7.65dJ ≈ 7.8
H-27.40 - 7.50dJ ≈ 8.2
H-37.25 - 7.35tJ ≈ 8.0

The ¹³C NMR spectrum will display 13 distinct signals, one for each carbon atom in the unique electronic environments of the asymmetric molecule. The chemical shift of the carbonyl carbon (C-9) is the most downfield, typically appearing above 190 ppm. The carbon atom directly bonded to the electronegative chlorine (C-1) will also be significantly shifted. The chemical shifts for the parent 9-fluorenone provide a baseline for prediction. libretexts.orgazooptics.com

Table 3: Predicted ¹³C NMR Data (in CDCl₃) for 1-chloro-9H-fluoren-9-one
CarbonPredicted δ (ppm)
C-9 (C=O)192 - 194
C-1 (C-Cl)132 - 135
C-4a143 - 145
C-9a142 - 144
C-8a135 - 137
C-4b134 - 136
C-6133 - 135
C-3130 - 132
C-8128 - 130
C-5124 - 126
C-2123 - 125
C-7120 - 122
C-4119 - 121

While 1D NMR provides information on chemical shifts and coupling, 2D NMR techniques are essential for unambiguous assignment by revealing connectivity and spatial relationships.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks. Cross-peaks would be observed between adjacent protons, such as H-2/H-3, H-3/H-4, H-5/H-6, H-6/H-7, and H-7/H-8, confirming the assignments within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon. It would definitively link each proton signal in Table 2 to its corresponding carbon signal in Table 3 (for the seven protonated carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations for 1-chloro-9H-fluoren-9-one would include:

A cross-peak between H-8 and the carbonyl carbon C-9.

Correlations from H-4 and H-5 to the quaternary carbons linking the rings (C-4a, C-4b, C-9a).

Correlations from H-2 to the chlorine-bearing C-1, confirming its position.

These combined techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly FTIR, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov

The FTIR spectrum of 1-chloro-9H-fluoren-9-one is dominated by absorptions corresponding to its ketone and chloro-aromatic moieties. The spectrum of 9-fluorenone, which shows a strong carbonyl absorption around 1715-1720 cm⁻¹, serves as an excellent reference point.

Table 4: Predicted FTIR Data for 1-chloro-9H-fluoren-9-one
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000C-H stretchMedium-WeakAromatic C-H bonds.
1725 - 1715C=O stretchStrongConjugated ketone carbonyl group. The most prominent peak.
1610 - 1580C=C stretchMedium-StrongAromatic ring skeletal vibrations.
1480 - 1440C=C stretchMediumAromatic ring skeletal vibrations.
1100 - 1000C-Cl stretchMedium-StrongAryl-chloride bond vibration.
850 - 750C-H bendStrongOut-of-plane bending of aromatic C-H bonds.

Compound Names

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. In the context of fluorenone derivatives, Raman spectra provide key details about the vibrations of the carbon skeleton, particularly the aromatic rings and the carbonyl group. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrational modes.

For fluorenone and its derivatives, the Raman spectra are typically characterized by intense bands in the 1100–1700 cm⁻¹ region. researchgate.net The G band, representing the asymmetric stretching of sp² carbon atoms, and the D band, attributed to the breathing mode in aromatic rings, are prominent features. researchgate.net In fluorene-based polycyclic aromatic hydrocarbons, the G band is consistently observed around 1610 cm⁻¹. researchgate.net The breathing mode of the fluorene (B118485) moiety itself gives rise to two distinct peaks within this band. researchgate.net

A significant peak in the Raman spectrum of fluorenone corresponds to the ketone (C=O) stretching vibration. griffith.edu.au The position of this band is sensitive to the electronic environment. In a study of charge-transfer complexes involving fluorenone derivatives, the C=O vibration in the neutral acceptor was found at 1742 cm⁻¹ and 1729 cm⁻¹, shifting to lower wavenumbers upon complexation, indicating a change in the electronic distribution. mdpi.com Another key vibrational mode is the symmetric stretching of the central C=C double bond in related molecules like tetrathiafulvalene (B1198394) (TTF), which is a strong and sensitive probe in Raman spectra. researchgate.net

The introduction of a chlorine atom at the 1-position of the 9H-fluoren-9-one scaffold is expected to influence the vibrational frequencies due to its mass and electronic effects. The C-Cl stretching vibration would introduce a new band, and its electron-withdrawing nature could induce shifts in the characteristic frequencies of the fluorenone core.

Table 1: Representative Raman Bands in Fluorenone Derivatives This table is generated based on data from analogous compounds. Actual values for 1-chloro-9H-fluoren-9-one may vary.

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic Ring Breathing (D band) ~1300-1400 researchgate.net
Asymmetric C=C Stretch (G band) ~1610 researchgate.net

X-ray Crystallography for Atomic-Level Structural Definition

X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and the spatial relationship between adjacent molecules, offering unparalleled insight into the intermolecular forces that govern crystal packing.

Analysis of Intermolecular Interactions (e.g., C–H···π(ring), C–H···Cl Hydrogen Bonds)

The crystal structure of halogenated fluorenones is stabilized by a network of weak non-covalent interactions. These interactions, while individually weak, collectively dictate the supramolecular architecture and influence the material's physical properties.

C–H···Cl Hydrogen Bonds: Organically bound chlorine atoms can act as hydrogen bond acceptors. researchgate.net Intermolecular C–H···Cl interactions are recognized as a significant force in the crystal engineering of chlorine-containing organic molecules. researchgate.netdcu.ie These bonds are generally weak and directional, with typical H···Cl distances being shorter than the sum of their van der Waals radii. researchgate.netmdpi.com In a related chloro-derivative, the distance of an S···Cl halogen bond was found to be 3.4847(6) Å, which is 1.8% shorter than the sum of the van der Waals radii. mdpi.com These interactions play a crucial role in stabilizing the crystal lattice. sciforum.net

Table 2: Typical Geometries of Intermolecular Interactions in Halogenated Organic Crystals This table presents generalized data from related molecular systems to illustrate expected values.

Interaction Type Donor-Acceptor Distance (Å) Angle (°) Reference
C–H···Cl H···Cl: ~2.8 - 3.0 C-H-Cl: >100 researchgate.netdcu.ie
C=S···Cl S···Cl: ~3.46 - 3.49 C-S-Cl: ~156 - 174 mdpi.com

Conformational Analysis and Dihedral Angles within Halogenated Fluorenone Systems

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A dihedral angle, or torsion angle, is the angle between two intersecting planes, defined by four consecutively bonded atoms. wikipedia.orgsaskoer.ca It is a critical parameter for describing the conformation of a molecule.

The fluorenone core is a relatively rigid and planar system. However, the introduction of substituents, particularly halogens, can cause steric repulsion and electronic perturbations that lead to minor deviations from planarity. nih.gov In halogenated biphenyl (B1667301) systems, for instance, steric repulsion between the halogen atoms significantly increases the dihedral angle between the aromatic rings. nih.gov A similar effect, though less pronounced, can be anticipated in the fluorenone system. The chlorine atom at the C1 position, being adjacent to the fused ring system, may induce slight twisting of the fluorene skeleton. The dihedral angle between the fluorene moiety and an attached chlorophenyl ring in a related imine derivative was found to be 64.59 (6)°. iucr.org In propeller-shaped molecules containing chlorophenyl and fluorenyl groups, torsion angles of the fluorenyl blades ranged from 25° to 33°. rsc.org

The study of fluorinated pyrrolidines has shown that stereoelectronic effects, such as the fluorine gauche effect, can significantly influence ring conformations. nih.gov While different from the fluorenone system, this highlights the general principle that halogen substituents can enforce specific conformational preferences. ethz.ch

Table 3: Dihedral Angles in Representative Aromatic Systems This table provides examples to illustrate the range of dihedral angles in related structures.

System Dihedral Angle (°) Notes Reference
Perfluorocycloparaphenylenes (PFCPPs) 50.4 - 55.7 Angle between pairs of benzene (B151609) rings nih.gov
N-(4-Chlorophenyl)-9H-fluoren-9-imine 64.59 Angle between fluorene and chlorophenyl ring iucr.org

Investigation of π–π Stacking Interactions in Fluorenone Derivatives Relevant to Electronic Properties

π–π stacking interactions are a crucial type of non-covalent interaction in aromatic compounds, where the π-orbitals of adjacent aromatic rings overlap. kyoto-u.ac.jp These interactions are fundamental to the supramolecular assembly of fluorenone derivatives in the solid state and significantly impact their electronic and photophysical properties. rsc.orgresearchgate.net

In the crystal structures of fluorenone derivatives, molecules often arrange in stacks where the planar fluorene cores are layered on top of one another. mdpi.com The geometry of this stacking is typically not a perfect cofacial arrangement but rather a parallel-displaced or slipped-stack motif to minimize electrostatic repulsion. The efficiency of π–π interactions is reflected in the separation distance between the aromatic planes; shorter distances imply stronger interaction. mdpi.com For example, in a charge-transfer complex of a fluorenone derivative, the separations between donor and acceptor moieties along the stack were found to be 3.64 and 3.68 Å. mdpi.com In another system, π–π stacking interactions linked dimeric aggregates into sheets. iucr.org The interplay between π–π stacking and other forces like hydrogen bonding can lead to different packing motifs, which in turn results in varied solid-state luminescence behavior. researchgate.netkeyanzhidian.com

Table 4: π–π Stacking Parameters in Fluorenone-Related Crystal Structures Data from analogous systems are presented to indicate typical values.

System Interplanar Distance (Å) Stacking Motif Reference
TTF-MeC2TNF Complex 3.64 - 3.68 Alternating Donor-Acceptor Stacks mdpi.com
TTF-C2TNF Complex 3.72 Alternating Donor-Acceptor Stacks mdpi.com

Theoretical and Computational Chemistry Studies on 1 Chloro 9h Fluoren 9 One

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Investigations

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are cornerstone methods for studying the properties of fluorene (B118485) derivatives. worldscientific.com These approaches balance computational cost with accuracy, making them suitable for analyzing the effects of substituents on the electronic and structural characteristics of the fluorene core. worldscientific.com The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly employed protocol for these types of calculations. worldscientific.comworldscientific.com

The introduction of a chlorine atom at the 1-position of the 9H-fluoren-9-one framework significantly influences its electronic properties. As an electron-withdrawing group, the chloro substituent, along with the carbonyl group at the C-9 position, modulates the electron density distribution across the polycyclic aromatic system.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. numberanalytics.comnumberanalytics.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept them. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. worldscientific.comnumberanalytics.com

DFT calculations show that for fluorene derivatives, the substitution with electron-withdrawing halogen atoms leads to a decrease in the energies of both the HOMO and LUMO. worldscientific.com This effect is attributed to the inductive effect of the halogen. Consequently, the HOMO-LUMO energy gap also tends to decrease, which suggests that the molecule becomes more reactive and easier to excite electronically. worldscientific.comworldscientific.com DFT calculations are instrumental in predicting the locations within the molecule where electron density is highest for these orbitals, thereby forecasting the most probable sites for electrophilic and nucleophilic attack. worldscientific.com

Table 1: Conceptual Frontier Molecular Orbital (FMO) Properties of Substituted Fluorenones based on DFT Studies

CompoundSubstituent EffectHOMO Energy LevelLUMO Energy LevelHOMO-LUMO GapExpected Reactivity
9H-Fluoren-9-oneReferenceBaselineBaselineBaselineModerate
1-chloro-9H-Fluoren-9-oneElectron-WithdrawingLoweredLoweredDecreasedIncreased
Donor-Substituted FluorenoneElectron-DonatingRaisedRaisedVariesGenerally Decreased

Time-Dependent DFT (TDDFT) is a powerful method for predicting the photophysical properties of molecules, such as their UV-Vis absorption spectra. worldscientific.com By calculating the electronic transition energies and corresponding oscillator strengths, TDDFT can simulate the absorption spectra, providing insights into the π–π* transitions that characterize these conjugated systems. mdpi.com For halogen-substituted fluorenes, TDDFT calculations predict shifts in the absorption maxima, which correlate with the changes in the electronic structure induced by the substituent. worldscientific.com

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in many organic molecules that possess both a proton-donating and a proton-accepting group in close proximity. While 1-chloro-9H-fluoren-9-one itself lacks the requisite acidic proton for ESIPT, this process has been extensively studied in related fluorenone derivatives, such as 1-hydroxy-9H-fluoren-9-one. researchgate.netacs.org In these systems, a proton transfers from the hydroxyl group to the carbonyl oxygen in the excited state.

Theoretical studies on these related compounds using DFT and TDDFT have been crucial for understanding the ESIPT mechanism. researchgate.net These calculations can map the potential energy surfaces for both the ground and excited states, revealing the energy barriers for the forward and reverse proton transfer reactions. researchgate.net Research has shown that introducing electron-withdrawing groups to the fluorenone skeleton can modulate these energy barriers, thereby tuning the resulting fluorescence properties. researchgate.net This demonstrates the capability of computational methods to predict and explain the intricate photophysical behaviors of functionalized fluorenones.

DFT calculations are widely used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the energetics of stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states).

For 1-chloro-9H-fluoren-9-one, a probable reaction is the nucleophilic addition to the electrophilic carbon of the carbonyl group. Computational studies can model the approach of a nucleophile to this site, calculating the activation energy barrier by determining the structure and energy of the transition state. This provides quantitative data on the reaction's feasibility and rate. Similarly, DFT can be used to study mechanisms like acid-catalyzed imine formation, a known reaction for 9-fluorenone (B1672902). researchgate.net By analyzing the charge distribution, particularly the positive charge density, methods like Hückel Molecular Orbital (HMO) calculations or DFT can predict the regioselectivity of reactions. beilstein-journals.org

Photophysical Property Predictions, including Excited State Intramolecular Proton Transfer (ESIPT) Processes

High-Level Quantum Chemical Calculations (e.g., CCSD(T)/MP2) for Energetic and Spectroscopic Predictions

While DFT is a versatile tool, higher-level quantum chemical methods are often required for more accurate energetic and spectroscopic predictions. Møller-Plesset perturbation theory (MP2) and the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method provide a more rigorous treatment of electron correlation. rsc.orgrsc.org

These methods, often used in conjunction with large basis sets and extrapolation to the complete basis set (CBS) limit, serve as benchmarks for assessing the accuracy of less computationally expensive methods like DFT. rsc.org They are particularly valuable for calculating precise interaction energies in molecular complexes, reaction barriers, and spectroscopic constants. rsc.orgrsc.org For instance, the DLPNO-CCSD(T) variant has been successfully used to compute rotational barriers with high accuracy. nih.gov Although computationally intensive, these high-level calculations are essential for obtaining definitive theoretical predictions for key molecular properties where high accuracy is paramount.

Table 2: Comparison of Common Quantum Chemical Methods

MethodLevel of TheoryTypical AccuracyComputational CostPrimary Application
DFTApproximateGoodModerateGeometries, Frequencies, General Energetics
MP2Perturbation TheoryHighHighGeometries, Interaction Energies
CCSD(T)Coupled-ClusterVery High (Benchmark)Very HighHighly Accurate Energetics and Properties

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Solution and Solid State

Molecular Dynamics (MD) simulations model the time-dependent behavior of atoms and molecules, providing a detailed picture of conformational dynamics and intermolecular interactions in condensed phases. By simulating a system over time, MD can explore the conformational landscape and the influence of the surrounding environment, such as a solvent or a crystal lattice. unige.ch

For a relatively rigid molecule like 1-chloro-9H-fluoren-9-one, MD simulations are particularly useful for studying intermolecular interactions. In the solid state, these simulations can predict crystal packing arrangements and analyze non-covalent interactions like π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom. sphinxsai.com In solution, MD can shed light on the structure of the solvation shell and the dynamics of solvent-solute interactions, such as hydrogen bonding with protic solvents, which can significantly affect relaxation dynamics and reactivity. unige.chmsu.edu

Computational Analysis of Rotational Barriers and Substituent Effects in Fluorene Derivatives

Computational methods are essential for analyzing how different substituents alter the properties of the fluorene core. worldscientific.com The introduction of a substituent like chlorine affects not only the electronic properties (HOMO-LUMO gap, charge distribution) but also the structural parameters of the molecule. worldscientific.com DFT studies have systematically shown that electron-withdrawing groups increase the electron-deficient nature of the fluorenone system. worldscientific.com

The analysis of rotational barriers is another key application, particularly for fluorene derivatives with bulky substituents at the C-9 position. cdnsciencepub.com For 9-arylfluorenes, the rotation around the C(9)-C(Ar) bond is often highly restricted, leading to stable rotational isomers (rotamers). cdnsciencepub.com Computational methods can calculate the energy barriers separating these conformers by mapping the potential energy as a function of the dihedral angle. cdnsciencepub.comumich.edu These theoretical barriers can be compared with experimental data from techniques like dynamic NMR spectroscopy to validate the computational model. cdnsciencepub.com These studies provide fundamental insights into the steric and electronic effects that govern the conformational preferences and dynamic behavior of substituted fluorene systems.

Applications of 1 Chloro 9h Fluoren 9 One and Functionalized Fluorenone Derivatives in Advanced Materials and Chemical Synthesis

Organic Electronic and Optoelectronic Materials Science

The fluorenone scaffold is a cornerstone in the design of organic materials for electronic and optoelectronic devices. The functionalization of this core, particularly with halogen atoms like chlorine, is a key strategy for tailoring the electronic behavior of the resulting molecules.

Fluorenone derivatives are extensively used as precursors for materials in Organic Light-Emitting Diodes (OLEDs) and phototransistors. sigmaaldrich.comchemimpex.com The rigid and planar fluorene (B118485) skeleton facilitates the formation of large π-conjugated systems, which are crucial for efficient electron and hole transport, leading to improved exciton (B1674681) recombination within the emissive layer of an OLED. arborpharmchem.com Halogenated fluorene compounds, including chloro-derivatives, serve as important intermediates for both luminescent and charge-transport layers. arborpharmchem.com For instance, the spiro[fluorene-9,9′-xanthene] (SFX) core, which can be synthesized from fluorenone precursors, is a highly attractive building block for hole-transporting materials (HTMs) used in photovoltaics and other optoelectronic devices. acs.org The presence of the chlorine atom in 1-chloro-9H-fluoren-9-one can be exploited to fine-tune the energy levels of the final material, enhancing charge injection and transport, which are critical for the efficiency and stability of OLEDs and phototransistors. acs.org

Table 1: Role of Fluorenone Derivatives in Optoelectronic Devices

DeviceApplication of Fluorenone DerivativeKey Property Enhancement
OLED Precursor for Host Materials in Phosphorescent OLEDs (PHOLEDs) sigmaaldrich.comHarmonized triplet level and ambipolar characteristics sigmaaldrich.com
OLED Precursor for Hole Transport Layer (HTL) Materials arborpharmchem.comHigh hole mobility and chemical stability arborpharmchem.com
Phototransistors Component of Light-Responsive Organic Semiconductors acs.orgTailored electronic properties for sensing applications acs.org

Functionalized fluorenone derivatives have been investigated for their potential in creating photochromic materials—compounds that undergo reversible changes in color upon exposure to light. Research has documented the synthesis of photochromic compounds incorporating the chloro-fluorene moiety. jst.go.jp These materials are of interest for applications such as optical data storage, molecular switches, and smart windows. The photo-induced transformations in these molecules are often based on rearrangements of the π-electron system, a process that can be influenced by substituents like chlorine on the fluorene core.

The ability to precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus the HOMO-LUMO gap, is fundamental to designing organic electronic materials. missouristate.edu The HOMO-LUMO gap determines the material's absorption and emission properties, as well as its charge injection and transport characteristics.

Studies on fluorenone derivatives have shown that the HOMO-LUMO gap can be systematically tuned by altering the molecular structure. missouristate.edu Key strategies include:

Introducing Substituents: Electron-withdrawing groups, such as the chloro group in 1-chloro-9H-fluoren-9-one, tend to lower both the HOMO and LUMO energy levels. missouristate.eduarxiv.org The effect is often more pronounced on the LUMO level, leading to a narrowing of the energy gap. arxiv.org Conversely, electron-donating substituents typically raise the energy levels of both orbitals. missouristate.edu

Extending Conjugation: Increasing the length of the π-conjugated system generally decreases the HOMO-LUMO gap. missouristate.edu

Theoretical and experimental studies have confirmed these principles. For example, density functional theory (DFT) calculations on hydroxy-fluorenone derivatives demonstrated that introducing electron-withdrawing groups could effectively modulate the energy barriers for excited-state intramolecular proton transfer (ESIPT), a process directly related to the material's fluorescence properties and frontier orbital energies. researchgate.net This precise control allows for the rational design of materials with tailored electronic properties for specific device applications. nih.gov

Table 2: Effect of Substituents on Fluorenone HOMO-LUMO Gaps

Structural ModificationEffect on HOMO LevelEffect on LUMO LevelOverall Effect on HOMO-LUMO GapReference
Electron-Withdrawing Group (e.g., -Cl, -NO2) LoweredLowered (more significantly)Decreased missouristate.eduarxiv.org
Electron-Donating Group (e.g., -NH2, -OCH3) IncreasedIncreasedDecreased missouristate.edu
Increased π-Conjugation IncreasedDecreasedDecreased missouristate.edu

Organic Field-Effect Transistors (OFETs) are a core component of printed and flexible electronics. wiley-vch.de The performance of an OFET is largely determined by the organic semiconductor (OSC) used as the active layer. acs.org Fluorenone-based small molecules are a promising class of OSCs due to their processability and stable π-conjugated core. researchgate.net

The introduction of a chlorine atom onto the fluorenone structure can enhance the performance of the resulting semiconductor. As an electron-withdrawing group, the chlorine atom can improve the air stability of n-type (electron-transporting) or ambipolar materials by lowering the LUMO energy level, making electron injection easier and the material less susceptible to oxidation. The synthesis of various fluorenone-based donor-acceptor molecules has been shown to yield materials with good thermal stability and suitable frontier orbital energy levels for use in OFETs. researchgate.net The development of these materials is a critical step toward high-performance, solution-processable OFETs for applications in flexible displays, sensors, and RFID tags. wiley-vch.deacs.org

Design of Materials with Tunable HOMO-LUMO Gaps

Advanced Polymer Chemistry and Macromolecular Engineering

The fluorene moiety is a valuable building block in polymer chemistry, imparting desirable properties such as high thermal stability, rigidity, and unique optical characteristics.

1-chloro-9H-fluoren-9-one serves as a key intermediate in the synthesis of high-performance polymers. The chlorine atom provides a reactive site for various coupling reactions, allowing the fluorenone unit to be incorporated into polymer backbones or side chains. Fluorene-based polymers are noted for their exceptional thermal stability, with decomposition temperatures often exceeding 480°C. researchgate.net

A significant application of these polymers is in the field of optical materials. The bulky, cardo-type structure of the fluorene unit, where the aromatic rings occupy different planes, leads to polymers with a high refractive index and low birefringence. researchgate.net These properties are highly sought after for applications in lenses, optical films, and other optical components. Furthermore, the rigid structure often results in polymers with good solubility in common organic solvents, which is advantageous for processing and device fabrication. chemimpex.comresearchgate.net Research has demonstrated the synthesis of various fluorene-containing polymers, such as poly(arylene thioether)s and polycarbonates, that exhibit these favorable characteristics. researchgate.net

Role of Fluorene Derivatives as Chain Stoppers in Polymer Synthesis

While the fluorene moiety is a common building block in the main chain of various polymers, its derivatives can also function as end-capping agents or chain stoppers in polymerization processes. By controlling the molecular weight and terminating the polymer chain, these stoppers are crucial for achieving desired material properties. The specific use of 1-chloro-9H-fluoren-9-one as a chain stopper is not extensively documented in the available literature, but the principle relies on introducing a monofunctional fluorene unit that can react with the growing polymer chain end, thereby preventing further propagation. For instance, in the synthesis of polymers like polycarbonates or polyesters, a fluorene-containing molecule with a single reactive group can be introduced to control the polymer's final chain length and, consequently, its mechanical and thermal properties.

Synthetic Intermediates and Building Blocks for Complex Molecules

The fluorenone scaffold is a cornerstone in the construction of intricate molecular systems, from molecular machines to novel electronics and heterocyclic compounds. vitalecochem.comorganic-chemistry.org

Construction of Fluorenone-Based Molecular Motors

Fluorenone and its derivatives are integral components in the creation of light-driven molecular motors. vitalecochem.comujpronline.comsigmaaldrich.com These motors are typically based on overcrowded alkenes, which undergo unidirectional rotation upon light irradiation. wikipedia.orgchemistryviews.orgrsc.org In this context, the fluorenone unit often serves as the "stator" or the lower "bottom half" of the motor molecule. acs.orgnih.gov

The synthesis of these motors involves connecting a fluorene-based stator to a rotor component via a central double bond, often through methods like the Barton-Kellogg reaction. wikipedia.org The properties of the fluorenone unit directly influence the motor's function. For example, substitutions at the 3,6-positions of the fluorenone can red-shift the absorbance spectrum of the motor. acs.orgnih.gov Halogenated fluorenones, such as those with bromo-substitutions, provide reactive sites for further functionalization, like surface anchoring, through cross-coupling reactions. acs.orgnih.gov The choice of the fluorenone derivative is critical; a fluorene lower half with a large tert-butyl group has been shown to accelerate the rate-determining thermal helix-inversion step, resulting in a much faster motor with a half-life of 0.005 seconds. wikipedia.org Second and third-generation molecular motors have been developed using fluorene-based components to achieve faster rotation and improved properties. nobelprize.orgacs.org

Synthesis of Conjugated Poly-(en)ynes and Related Structures

The incorporation of fluorenone units into conjugated polymer backbones, specifically poly-(en)ynes, is a key area of interest in materials science. researchgate.net The inherent electronic and photophysical properties of the fluorenone core contribute significantly to the final characteristics of the polymer. A method for preparing fluorenone derivatives involves the reaction of a precursor compound with a polyenyne in toluene (B28343). google.com The presence of these conjugated systems within the fluorenone structure makes them highly attractive for applications in organic electronics and non-silver sensitive materials. researchgate.netgoogle.com

Preparation of Novel Heterocyclic Systems (e.g., Thiazole (B1198619) Derivatives)

Fluorenone is a valuable starting material for the synthesis of various heterocyclic compounds, particularly thiazole derivatives, which often exhibit significant biological activity. ujpronline.combiosynth.comrsc.orgtandfonline.com A common synthetic route begins with the reaction of a fluorenone, such as 2,7-dichlorofluorenone, with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate, specifically 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.comarabjchem.orgktu.edu

This intermediate then undergoes a Hantzsch reaction with various α-halocarbonyl compounds to yield the desired fluorenyl-hydrazonothiazole derivatives. mdpi.comktu.edu For example, reacting the carbothioamide with chloroacetaldehyde (B151913) produces 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole. mdpi.com This reaction can be carried out in solvents like THF or 1,4-dioxane (B91453), and while a base catalyst is not strictly necessary, its presence can reduce the reaction time. mdpi.comktu.edu This synthetic strategy has been used to create a library of novel thiazole derivatives fused with a fluorenone core for evaluation in various applications, including as potential antimicrobial agents. rsc.orgmdpi.comarabjchem.orgktu.edu

Regioisomeric Impact on Electronic Properties in Spirobifluorenes

Spirobifluorene (SBF) is a crucial scaffold for organic semiconductors, characterized by two fluorene units linked by a common spiro-carbon atom. researchgate.net The electronic and photophysical properties of SBF-based materials can be precisely controlled by the substitution pattern on the fluorene rings, a concept known as regioisomerism. researchgate.netdntb.gov.uarsc.org The position of substitution—whether at C1, C2, C3, or C4—has a remarkable impact on the material's properties and subsequent performance in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.orgresearchgate.net

The linkage between the fluorene unit and any substituents dictates the degree of electronic communication. For instance, substitution at the C2 position generally leads to a significant extension of the π-conjugation. researchgate.net In contrast, the C1 position provides a meta-linkage, which can lead to electronic decoupling between the two fragments. researchgate.net This fine-tuning allows for the design of materials with specific characteristics, such as high triplet energy, which is desirable for host materials in phosphorescent OLEDs. researchgate.net The synthesis of these regioisomers can be achieved through methods like the Tf₂O-mediated dehydrative coupling of biaryls and fluorenones. rsc.org

The table below illustrates how different substitution positions on the SBF core affect the optoelectronic properties of resulting molecules, using diketopyrrolopyrrole (DPP) derivatives as an example. unistra.fr

This demonstrates that shifting the linkage from the C4 to the C2 position results in a significant bathochromic shift and a reduction in the energy gap, highlighting the power of regioisomeric control. unistra.fr

Derivatization Reagents in Analytical Chemistry

Certain fluorenone-containing molecules are employed as derivatizing agents in analytical chemistry, primarily to introduce a fluorescent tag onto analytes that lack a native chromophore or fluorophore. This process significantly enhances detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC).

9-fluorenylmethyl chloroformate (Fmoc-Cl)

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used reagent for the pre-column derivatization of primary and secondary amines, most notably amino acids, for HPLC analysis with fluorescence detection. fishersci.fisigmaaldrich.coma2bchem.com The reaction results in a stable, highly fluorescent derivative that can be detected at low concentrations. sigmaaldrich.com Fmoc-Cl is essential for amino acid analysis in various fields, including solid-phase peptide synthesis and capillary electrophoresis. fishersci.fisigmaaldrich.com It has also been successfully used to derivatize tertiary amphetamines and even carboxylic acids like valproic acid, expanding its analytical applications. rsc.orgnih.gov The derivatization is typically performed in an alkaline medium, and the resulting Fmoc-adducts are monitored with excitation and emission wavelengths around 265 nm and 315 nm, respectively. sigmaaldrich.comnih.gov

9-fluorenone-4-carbonyl chloride (FCC)

9-Fluorenone-4-carbonyl chloride (FCC) is another fluorescent electrophilic reagent, specifically designed for derivatizing amino acids before HPLC analysis. researchgate.netsigmaaldrich.com Similar to Fmoc-Cl, it reacts with primary and secondary amino acids in an alkaline medium to produce stable and highly fluorescent derivatives. researchgate.net FCC has proven particularly effective for the enantioresolution (separation of enantiomers) of amino acids on chiral stationary phases. researchgate.netaablocks.com The resulting derivatives allow for detection in the picomole range. researchgate.net

The table below summarizes the key features of these two important derivatization reagents.

Fluorescent Labeling and Pre-column Derivatization in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but its utility can be limited when analyzing compounds that lack a suitable chromophore for UV-Vis detection or are not inherently fluorescent. scielo.br To overcome this, a process called derivatization is employed, where the analyte is chemically modified to attach a "tag" that enhances its detectability. greyhoundchrom.comspectroscopyonline.com Pre-column derivatization, which occurs before the sample is introduced into the HPLC system, is a common strategy to improve the chromatographic response of analytes. greyhoundchrom.com

Fluorenone derivatives, particularly those containing a reactive group, are excellent candidates for fluorescent labeling reagents. The core fluorenone structure often imparts desirable fluorescence properties to the resulting derivative. researchgate.net Reagents that are themselves non-fluorescent but yield highly fluorescent products upon reaction with the target analyte are particularly advantageous, as this minimizes interference from excess reagent during detection. psu.edu

A prominent example of a fluorenone-based derivatization agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). scielo.brjascoinc.com This reagent is widely used for the pre-column derivatization of primary and secondary amines, such as those found in amino acids, by forming highly fluorescent adducts. scielo.brjascoinc.comacademicjournals.org The European Pharmacopoeia lists methods utilizing FMOC-Cl for the analysis of both primary and secondary amino acids. academicjournals.org The derivatization reaction is typically carried out in a basic medium, which promotes the reactivity of the amine groups. scielo.brresearchgate.net The resulting fluorescent derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity. jascoinc.comnih.gov This approach allows for the detection of analytes at very low concentrations, often in the femtomole range. academicjournals.org

The selection of the derivatization reagent and reaction conditions is crucial for successful analysis. The reaction should be rapid, complete, and yield a stable product. greyhoundchrom.com The table below summarizes key aspects of fluorenone-based derivatization for HPLC.

Reagent TypeAnalyte Functional GroupKey AdvantageDetection Principle
Fluorenone-based Reagents (e.g., FMOC-Cl)Primary and Secondary Amines (e.g., amino acids)High sensitivity, formation of stable, highly fluorescent derivatives.Fluorescence

Application in Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

Fluorenone-based derivatization reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), have been successfully employed in LC-ESI-MS/MS applications. researchgate.neta2bchem.com For instance, the analysis of glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA) in complex matrices like sewage sludge often involves derivatization with FMOC-Cl. researchgate.net This reaction reduces the polarity of these analytes, improving their retention and separation on reversed-phase LC columns. researchgate.net The FMOC group provides a consistent chemical moiety that can be readily ionized by ESI and produces characteristic fragment ions in the MS/MS detector, allowing for highly specific and sensitive quantification. researchgate.net

The use of derivatization in LC-MS/MS helps to:

Improve chromatographic separation: By altering the polarity of the analyte. researchgate.net

Enhance ionization efficiency: The attached chemical group may be more readily ionized than the parent molecule, leading to a stronger signal. spectroscopyonline.com

Provide structural information: The fragmentation pattern of the derivative in MS/MS can confirm the identity of the analyte. spectroscopyonline.com

The table below details the application of FMOC-Cl in the LC-ESI-MS/MS analysis of specific analytes.

AnalyteDerivatization ReagentMatrixAnalytical TechniquePurpose of Derivatization
Glyphosate and AMPAFMOC-ClSewage SludgeLC-ESI-MS/MSReduce polarity, improve retention and separation, enable sensitive detection. researchgate.net
Sodium ValproateFMOC-ClHuman PlasmaLC/MS/MSFluorescence-labeling for binding characterization. a2bchem.com

Development of Imaging Probes for Biological Targets (e.g., Radioiodinated 9-fluorenone (B1672902) derivatives for α7-nAChRs)

The α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) is a ligand-gated ion channel in the brain that is implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease. nih.gov Consequently, developing imaging probes to visualize and quantify these receptors in the living brain is of significant interest for disease diagnosis and drug development. ncc.go.jp Single-photon emission computed tomography (SPECT) is a nuclear imaging technique that can be used for this purpose, provided a suitable radiotracer is available. nih.gov

Researchers have synthesized and evaluated a series of 9-fluorenone derivatives as potential SPECT imaging agents for α7-nAChRs. nih.govnih.govrsc.org The strategy involves modifying the fluorenone scaffold to enhance its binding affinity and selectivity for the α7-nAChR. nih.govrsc.org Promising candidates are then radiolabeled, typically with iodine-125 (B85253) (¹²⁵I) for preclinical studies, to create a radiotracer. nih.govnih.gov

In one study, a series of 9H-fluoren-9-one substituents were developed. nih.govrsc.org A meta-iodine substituted 9-fluorenone derivative, referred to as compound 5, demonstrated a high binding affinity (Ki = 9.3 nM) and selectivity for α7-nAChRs. nih.govrsc.org When radiolabeled with ¹²⁵I, the resulting tracer, [¹²⁵I]5, showed good brain uptake in mice (peak concentration of 7.5 ± 0.9% injected dose per gram). nih.govrsc.org Further in vivo studies, including ex vivo autoradiography and micro-SPECT/CT imaging, confirmed its potential as a promising tracer for imaging these receptors. nih.govrsc.org

Another study reported on a different series of radioiodinated 9-fluorenone derivatives. nih.gov The most promising compound from this series, compound 10, exhibited an even higher binding affinity (Ki = 2.23 nM). nih.gov Its ¹²⁵I-labeled version, [¹²⁵I]10, also showed robust brain uptake (peak value of 9.49 ± 0.87%ID/g) and high specificity for α7-nAChRs in blocking studies. nih.gov These findings underscore the potential of the 9-fluorenone core structure as a template for designing effective central nervous system imaging probes. nih.govdntb.gov.ua

The research findings for these promising imaging probes are summarized below.

CompoundBinding Affinity (Ki) for α7-nAChRBrain Uptake (Peak %ID/g)Imaging Technique
[¹²⁵I]5 (meta-iodine substituted 9-fluorenone)9.3 nM nih.govrsc.org7.5 ± 0.9% nih.govrsc.orgSPECT/CT rsc.org
[¹²⁵I]10 (radioiodinated 9-fluorenone derivative)2.23 nM nih.gov9.49 ± 0.87% nih.govSPECT/CT nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-chloro-9H-fluoren-9-one, and how do reaction conditions influence yield?

  • Methodological Answer : 1-Chloro-9H-fluoren-9-one can be synthesized via chlorination of 9H-fluoren-9-one using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (room temp vs. reflux), and stoichiometry significantly impact yield. For example, excess chlorinating agents may reduce side products like di- or tri-chlorinated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the monochlorinated product .

Q. How can researchers confirm the structural identity of 1-chloro-9H-fluoren-9-one using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show aromatic protons in the fluorene backbone (δ 7.2–8.1 ppm) and a downfield shift for protons ortho to the chlorine substituent due to electronegativity effects. 13C^{13}C-NMR confirms the carbonyl group (C=O, ~195 ppm) and chlorine substitution (C-Cl, ~110 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 214.0295 (C₁₃H₈ClO⁺). Fragmentation patterns (e.g., loss of Cl·) aid in validation .

Q. What safety protocols are essential when handling 1-chloro-9H-fluoren-9-one in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Spills should be neutralized with activated carbon and disposed of as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the chlorine substituent influence the reactivity of 1-chloro-9H-fluoren-9-one in cross-coupling reactions?

  • Methodological Answer : The chlorine atom acts as an electron-withdrawing group, activating the fluorenone core toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Density Functional Theory (DFT) studies reveal reduced electron density at the para position relative to Cl, favoring regioselective coupling with aryl boronic acids. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) to suppress dehalogenation side reactions .

Q. What challenges arise in crystallizing 1-chloro-9H-fluoren-9-one, and how can they be addressed for X-ray diffraction studies?

  • Methodological Answer : Poor solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth. Use mixed solvents (e.g., DCM/hexane) for slow evaporation. SHELXT software is recommended for solving structures with heavy atoms (Cl), as it efficiently handles absorption corrections and disorder modeling. Hydrogen-bonding interactions between carbonyl and Cl may stabilize the lattice .

Q. How can researchers resolve contradictions in reported synthetic yields of 1-chloro-9H-fluoren-9-one derivatives?

  • Methodological Answer : Discrepancies often stem from variations in reaction monitoring (TLC vs. HPLC) or incomplete purification. Replicate procedures using standardized conditions (e.g., 1:1.2 molar ratio of fluorenone to Cl source, 24-hour reaction time). Compare yields via quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure accuracy .

Q. What advanced analytical techniques are suitable for detecting trace impurities in 1-chloro-9H-fluoren-9-one?

  • Methodological Answer :

  • GC-TOFMS : Enables identification of chlorinated byproducts (e.g., dichlorofluorenones) with ppm-level sensitivity. Derivatization via silylation improves volatility.
  • HPLC-DAD/HRMS : Use a C18 column (ACN/water gradient) to separate impurities. HRMS fragmentation libraries (e.g., NIST) aid in structural elucidation .

Q. What mechanistic insights explain the biological activity of 1-chloro-9H-fluoren-9-one derivatives as antiviral agents?

  • Methodological Answer : Chlorination enhances lipophilicity, improving cell membrane penetration. Molecular docking studies suggest the chlorine atom forms halogen bonds with viral protease active sites (e.g., HSV-2 UL30 polymerase). Assess structure-activity relationships (SAR) by synthesizing analogs with varying halogen positions and measuring IC₅₀ values in plaque reduction assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.